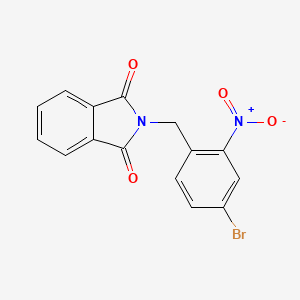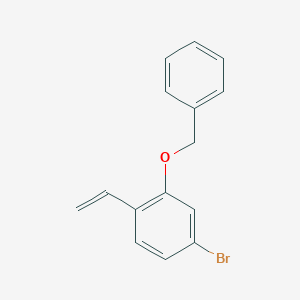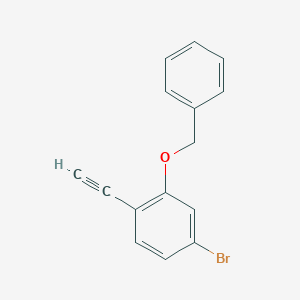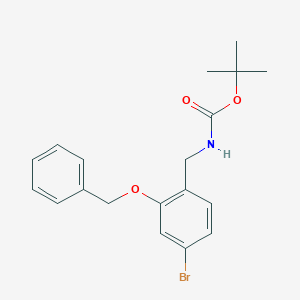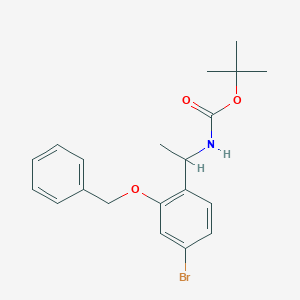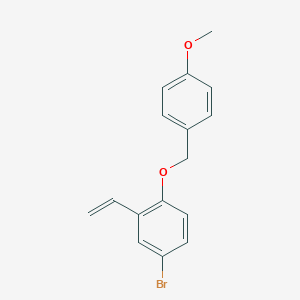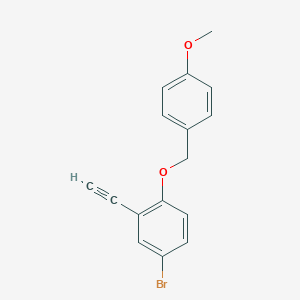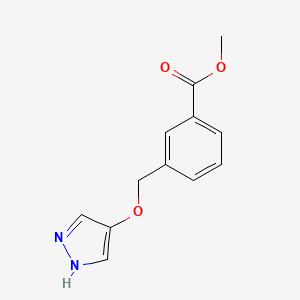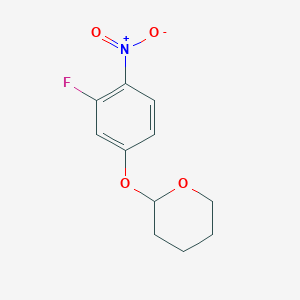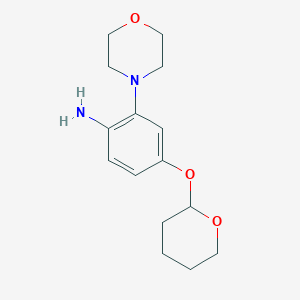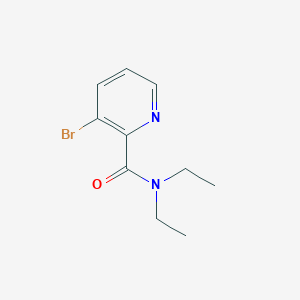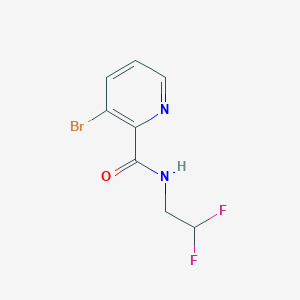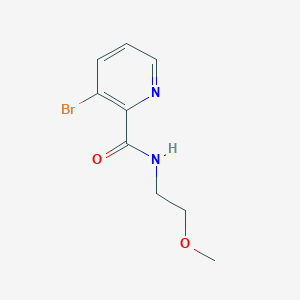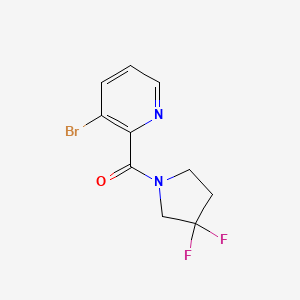
(3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone is a chemical compound that features a pyridine ring substituted with a bromine atom at the 3-position and a methanone group linked to a pyrrolidine ring substituted with two fluorine atoms at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves the following steps:
Bromination of Pyridine: Pyridine is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Pyrrolidine Derivative: The pyrrolidine ring is synthesized separately, often starting from a suitable precursor such as 3,3-difluoropyrrolidine.
Coupling Reaction: The brominated pyridine and the pyrrolidine derivative are then coupled using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the methanone group.
Coupling Reactions: The pyridine and pyrrolidine rings can be further functionalized through coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Pyridines: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Derivatives: Compounds with modified oxidation states at the methanone group.
Scientific Research Applications
(3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents play a crucial role in modulating the compound’s binding affinity and specificity. The methanone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
(3-Chloropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(3-Bromopyridin-2-yl)(3,3-dichloropyrrolidin-1-yl)methanone: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness:
Bromine Substitution: The presence of bromine provides unique reactivity compared to chlorine-substituted analogs.
Fluorine Substitution: The fluorine atoms enhance the compound’s stability and lipophilicity, making it distinct from its chlorinated counterparts.
Properties
IUPAC Name |
(3-bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O/c11-7-2-1-4-14-8(7)9(16)15-5-3-10(12,13)6-15/h1-2,4H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGSSQAEKSYEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
